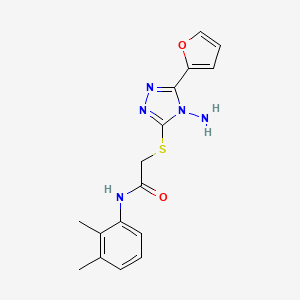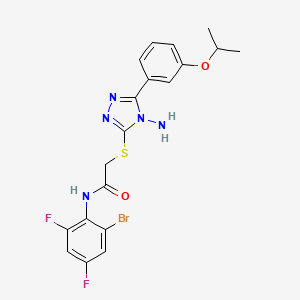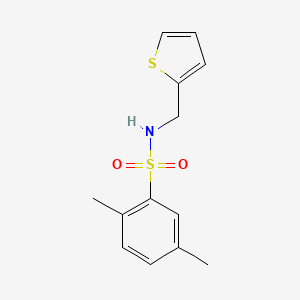![molecular formula C18H11FN4O2S2 B12130295 N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-fluorobenzamide](/img/structure/B12130295.png)
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-fluorobenzamide is a complex organic compound that features a benzimidazole moiety, a thiazolidinone ring, and a fluorobenzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-fluorobenzamide typically involves multiple steps:
Formation of Benzimidazole Derivative: The synthesis begins with the preparation of the benzimidazole derivative. This is achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Thiazolidinone Ring Formation: The next step involves the formation of the thiazolidinone ring. This is done by reacting the benzimidazole derivative with thioglycolic acid in the presence of a catalyst.
Condensation Reaction: Finally, the compound is formed by a condensation reaction between the thiazolidinone derivative and 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, potentially altering the thiazolidinone or benzimidazole rings.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
科学的研究の応用
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its anticancer properties, particularly as a potential inhibitor of specific cancer-related enzymes.
作用機序
The mechanism of action of N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting their normal function and leading to cell death.
類似化合物との比較
Similar Compounds
- N-(1H-benzimidazol-2-yl)-4-methoxybenzamide
- N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
- N-(1H-benzimidazol-2-yl)-4-nitrobenzamide
Uniqueness
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-fluorobenzamide is unique due to the presence of the thiazolidinone ring and the fluorobenzamide group, which may confer distinct biological activities compared to other benzimidazole derivatives. The combination of these functional groups can enhance its potential as a therapeutic agent by improving its binding affinity and specificity for molecular targets.
特性
分子式 |
C18H11FN4O2S2 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C18H11FN4O2S2/c19-11-7-5-10(6-8-11)16(24)22-23-17(25)14(27-18(23)26)9-15-20-12-3-1-2-4-13(12)21-15/h1-9,25H,(H,22,24) |
InChIキー |
UYYQGSHYDAYDOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=CC=C(C=C4)F)O)N=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B12130235.png)
![(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130237.png)
![(5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130243.png)

![N-(4-methylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12130258.png)
![N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B12130262.png)
![3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12130267.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12130269.png)
![2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12130275.png)

![2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B12130288.png)
